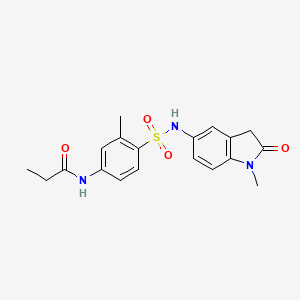

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are bioactive aromatic compounds that have found use in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indolin-2-one derivatives, in particular, have been synthesized and designed as acetylcholine esterase (AChE) inhibitors .

Synthesis Analysis

Indole derivatives are synthesized through a variety of methods, often involving electrophilic substitution due to the excessive π-electrons delocalization . For indolin-2-one derivatives, they have been synthesized incorporating a 1-benzyl-1H-1,2,3-triazole moiety .

Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . This aromatic nature allows for electrophilic substitution to occur readily on indole .

Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active made it an important heterocyclic compound having broad-spectrum biological activities .

Aplicaciones Científicas De Investigación

Bioactive Compound Synthesis

The compound has been involved in the synthesis of novel bioactive compounds. For instance, the synthesis and characterization of sulphonamide (Schiff base) ligand and its copper metal complex demonstrate potential applications as antimicrobial and flame retardant additives in polyurethane formulations for surface coating application. These compounds exhibited very good flame retardant and antimicrobial properties, without influencing the physical and mechanical resistance of the coatings, suggesting a promising application in material science and protective coatings (El‐Wahab et al., 2020).

Fluorescence Binding Studies

Research on p-hydroxycinnamic acid derivatives, including compounds similar in structure to N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide, has been conducted to investigate their binding with bovine serum albumin (BSA) through fluorescence and UV-vis spectral studies. These studies reveal insights into the binding constants, thermodynamic parameters, and conformational changes in BSA, contributing to the understanding of protein-drug interactions (Meng et al., 2012).

Anticancer Activity

In the realm of anticancer research, derivatives of this compound have been developed and shown remarkable antitumor activity against several cancer cell lines. Such compounds have been more potent than standard drugs in some cases, highlighting their potential as leads in cancer therapy development (Alafeefy et al., 2015).

Enzyme and Receptor Inhibition

Various studies have demonstrated the potential of similar compounds as inhibitors for enzymes and receptors, including carbonic anhydrases and metabotropic glutamate receptor subtype 4 (mGlu4). These studies provide a foundation for developing new therapeutic agents for conditions involving these targets (Supuran et al., 2013); (Kil et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-4-18(23)20-14-6-8-17(12(2)9-14)27(25,26)21-15-5-7-16-13(10-15)11-19(24)22(16)3/h5-10,21H,4,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUPYCAHCYKJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)

![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)

![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)

![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)